molecular formula C15H8ErF18O7 B13394717 Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

Cat. No.: B13394717
M. Wt: 809.45 g/mol
InChI Key: WLJRJAVIMPXKRE-UHFFFAOYSA-N
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Description

Chemical Identity
The compound erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate (CAS: 18923-92-7) is a coordination complex with the IUPAC name erbium; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; hydrate . Its molecular formula is C₁₅H₃ErF₁₈O₆ , featuring three fluorinated β-diketonate ligands (hexafluoroacetylacetonate, HFA) coordinated to an erbium(III) center and associated water molecules.

Properties

Molecular Formula

C15H8ErF18O7

Molecular Weight

809.45 g/mol

IUPAC Name

erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

InChI

InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2

InChI Key

WLJRJAVIMPXKRE-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of erbium(III) hexafluoroacetylacetonate hydrate involves:

  • Step 1: Synthesis or procurement of the ligand — The ligand 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is either synthesized or commercially obtained. Its synthesis typically involves fluorination of β-diketone precursors or condensation reactions involving trifluoroacetyl derivatives.
  • Step 2: Complexation reaction — Erbium(III) salts (commonly erbium chloride or erbium nitrate) are reacted with the ligand in a suitable solvent system, often under reflux or stirring at controlled temperatures.
  • Step 3: Hydration and crystallization — The complex is isolated as a hydrate by crystallization from aqueous or mixed solvent systems.

Detailed Methodology

  • Materials : Erbium(III) chloride hexahydrate (ErCl3·6H2O), hexafluoroacetylacetone (the ligand), solvents such as ethanol, acetone, or methanol, and distilled water.
  • Procedure :
    • Dissolve erbium(III) chloride hexahydrate in ethanol or methanol.
    • Add the hexafluoroacetylacetone ligand dropwise to the erbium solution with stirring.
    • Adjust pH if necessary (slightly acidic to neutral conditions favor complex formation).
    • Heat the mixture under reflux for several hours (typically 2–6 hours) to ensure complete coordination.
    • Cool the reaction mixture to room temperature, then add water or allow slow evaporation to induce crystallization of the hydrate complex.
    • Filter and dry the resulting crystals under vacuum or mild heating.

Reaction Conditions and Yields

  • Typical reaction temperatures range from ambient to reflux (~60–80 °C).
  • Molar ratios of ligand to erbium salt are usually 2:1 to ensure full coordination.
  • Yields reported in literature are generally high (>85%) due to the strong chelating effect of the ligand.
  • The product is often characterized by elemental analysis, IR spectroscopy (showing characteristic β-diketone coordination bands), and X-ray crystallography confirming hydrate formation.

Data Tables and Research Outcomes

Parameter Typical Value / Observation Reference / Notes
Ligand purity >98% (commercial or synthesized) Ensures high-quality complex formation
Er:Ligand molar ratio 1:2 Stoichiometric for tris-chelate complex
Solvent Ethanol, Methanol, Acetone Polar solvents facilitate dissolution
Reaction temperature 25–80 °C Reflux conditions improve yield
Reaction time 2–6 hours Sufficient for complete complexation
Yield 85–95% High yield typical for lanthanide β-diketonates
Hydrate content 1–2 water molecules per complex unit Confirmed by thermogravimetric analysis
Characterization methods IR, UV-Vis, XRD, elemental analysis Confirm complex formation and purity

Supporting Research and Literature

  • American Elements provides data on erbium(III) hexafluoroacetylacetonate hydrate, confirming its chemical identity and hydrate form, typical preparation involving coordination of erbium salts with hexafluoroacetylacetone ligands.
  • PubChem entries for similar lanthanide hexafluoroacetylacetonate complexes (e.g., ytterbium analogs) provide molecular formulae, structural data, and physicochemical properties that inform the erbium complex preparation.
  • The coordination chemistry of lanthanides with fluorinated β-diketones is well-documented in inorganic and materials chemistry literature, emphasizing the importance of controlled stoichiometry and solvent choice for high-purity crystalline hydrates.

Summary of Preparation Method

Step Description Key Considerations
1. Ligand preparation Synthesis or procurement of hexafluoro-4-hydroxypent-3-en-2-one Purity critical for complex quality
2. Complexation Reaction of erbium salt with ligand in polar solvent Molar ratio 1:2, reflux or stirring
3. Crystallization Cooling or evaporation to form hydrate crystals Controlled temperature and solvent mix
4. Isolation Filtration and drying Avoid decomposition, maintain hydrate
5. Characterization Confirm structure by IR, XRD, elemental analysis Verify purity and hydration state

Chemical Reactions Analysis

Types of Reactions

Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction can produce erbium complexes with lower oxidation states .

Scientific Research Applications

Erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of erbium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate involves its interaction with molecular targets and pathways in the system. The compound forms stable complexes with various metal ions, which can influence the activity of enzymes and other biological molecules. The hexafluoroacetylacetonate ligands play a crucial role in stabilizing these complexes and enhancing their reactivity .

Comparison with Similar Compounds

Structural and Physical Properties

  • Coordination Geometry : The Er³⁺ ion adopts an octahedral geometry, stabilized by six oxygen atoms from three bidentate HFA ligands .
  • Molecular Weight : ~792.3 g/mol (calculated from formula C₁₅H₃ErF₁₈O₆).

Comparison with Similar Compounds

Metal Hexafluoroacetylacetonate Hydrates

These complexes share the fluorinated β-diketonate ligand but differ in the central metal ion, leading to variations in properties and applications.

Property Erbium-HFA Hydrate Cobalt(II)-HFA Hydrate Nickel(II)-HFA Hydrate Yttrium(III)-HFA Dihydrate
Molecular Formula C₁₅H₃ErF₁₈O₆ C₁₀H₆CoF₁₂O₅ C₁₀H₄F₁₂NiO₅ C₁₅H₆F₁₈O₇Y
Molecular Weight ~792.3 g/mol 493.07 g/mol 490.81 g/mol ~627.1 g/mol
Melting Point Not reported 197°C Not reported Not reported
Applications Optical imaging, catalysts Catalysis, magnetic materials Catalysis, precursors OLEDs, thin-film deposition

Key Observations :

  • Metal-Dependent Reactivity : Cobalt and nickel analogs are often used in catalysis (e.g., oxidation reactions), whereas erbium and yttrium complexes excel in optical applications due to their lanthanide-specific luminescence .
  • Fluorination Effects: The HFA ligand’s electronegative fluorine atoms enhance metal-ligand bond strength, improving thermal stability compared to non-fluorinated analogs (e.g., acetylacetonates) .

Other Erbium Hydrate Complexes

Erbium forms diverse hydrate complexes with different ligands, altering solubility, stability, and utility.

Compound Molecular Formula Key Applications Purity & Form Reference
Erbium(III) Acetate Hydrate (CH₃CO₂)₃Er·xH₂O Precursor for Er₂O₃ synthesis 99.9% trace metals basis
Erbium(III) Nitrate Pentahydrate Er(NO₃)₃·5H₂O Oxidizing agent, ceramics 99.99% (REO)
Erbium(III) Oxalate Hydrate Er₂(C₂O₄)₃·xH₂O Nuclear waste management 99.9–99.99% (REO)
Erbium(III) Chloride Hydrate ErCl₃·xH₂O MRI contrast agents, catalysts Research-grade

Comparative Insights :

  • Ligand Influence : Acetate and nitrate hydrates are water-soluble and serve as precursors for oxides, while oxalates are insoluble and used in separations .
  • Biomedical Utility: The chloride hydrate’s solubility and ionic nature make it suitable for medical imaging, contrasting with the HFA complex’s role in nanoparticle-based contrast agents .

Biological Activity

Erbium; 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; hydrate , also known as erbium(III) hexafluoroacetylacetonate hydrate, is a complex compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

  • Chemical Name : Erbium; 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; hydrate
  • CAS Number : 18923-92-7
  • Molecular Formula : C15H5ErF18O7
  • Molecular Weight : 806.426 g/mol
  • Purity : 99.9% .

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Research indicates that erbium compounds, particularly those with hexafluoroacetylacetonate ligands, exhibit unique interactions with biological systems. The hexafluoroacetylacetonate moiety is known for its ability to chelate metal ions effectively, which can influence various biochemical pathways.

Potential Applications

  • Antimicrobial Activity : Some studies suggest that erbium complexes may possess antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
  • Photodynamic Therapy : Erbium compounds have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property can be exploited in cancer treatment by selectively targeting tumor cells.
  • Catalytic Activity : The unique electronic configuration of erbium allows it to act as a catalyst in various organic reactions, which may have implications in synthetic biology and drug development.

Study 1: Antimicrobial Properties

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of erbium(III) hexafluoroacetylacetonate against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.

Study 2: Photodynamic Effects

In a study by Lee et al. (2023), erbium complexes were tested for their photodynamic effects on cancer cell lines. When exposed to specific wavelengths of light, cells treated with erbium compounds exhibited increased apoptosis rates compared to controls. The study concluded that these compounds could be further developed for targeted cancer therapies.

Toxicity and Safety

While the biological activities of erbium compounds are promising, safety assessments indicate potential irritations upon exposure. The compound is reported to cause mild irritation to the skin and eyes . Further toxicological studies are necessary to establish safe handling protocols.

Q & A

Q. What are the optimal synthetic pathways for preparing Erbium complexes with 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one (Hhfac) in hydrated form?

Methodological Answer :

  • Use ligand exchange reactions under inert atmospheres (e.g., argon) to avoid hydrolysis. Dissolve Erbium salts (e.g., ErCl₃·6H₂O) in anhydrous solvents (e.g., THF or ethanol), then add Hhfac ligand dropwise at 60–80°C. Monitor pH to stabilize the hydrated form .
  • Characterization via FTIR and elemental analysis confirms ligand coordination. For hydration control, Karl Fischer titration or thermogravimetric analysis (TGA) quantifies water content .

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

Methodological Answer :

  • Employ X-ray diffraction (XRD) for single-crystal structure determination. Pair with FTIR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for Hhfac) .
  • Use ICP-OES to confirm Er³⁺ content and NMR (¹⁹F or ¹H) to detect ligand coordination geometry. Cross-validate with ESI-MS for molecular ion peaks .

Intermediate Research Questions

Q. What experimental conditions influence the stability of the Erbium-Hhfac hydrate complex in aqueous vs. organic solvents?

Methodological Answer :

  • Conduct kinetic stability studies via UV-Vis spectroscopy under varying pH (3–10) and temperature (25–80°C). Monitor ligand dissociation by tracking absorbance changes at 300–400 nm (π→π* transitions in Hhfac) .
  • Compare with TGA-DSC data to correlate thermal decomposition profiles with solvent interactions .

Q. How does the hydration state affect the compound’s luminescence properties?

Methodological Answer :

  • Perform photoluminescence (PL) spectroscopy on hydrated vs. anhydrous samples. Use excitation wavelengths specific to Er³⁺ (e.g., 380 nm for ⁴I₁₅/₂→⁴G₁₁/₂ transitions).
  • Analyze emission spectra (e.g., 1530 nm for ⁴I₁₃/₂→⁴I₁₅/₂) to quantify quenching effects from coordinated water .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data regarding ligand coordination geometry?

Methodological Answer :

  • Apply density functional theory (DFT) to simulate Er³⁺-Hhfac structures. Compare calculated bond lengths (e.g., Er–O vs. Er–F) with XRD data.
  • Use Natural Bond Orbital (NBO) analysis to evaluate ligand field stabilization energy and predict preferred geometries (octahedral vs. square antiprismatic) .

Q. What strategies mitigate spectral interference when analyzing Erbium-Hhfac complexes in mixed-lanthanide systems?

Methodological Answer :

  • Implement time-resolved fluorescence to isolate Er³⁺ signals from other lanthanides (e.g., Nd³⁺, Yb³⁺). Use chelating agents (e.g., EDTA) to selectively mask competing ions .
  • Validate with synchrotron-based XAS (X-ray absorption spectroscopy) to probe local coordination environments .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the redox behavior of Erbium-Hhfac complexes?

Methodological Answer :

  • Replicate experiments under controlled O₂ levels (e.g., glovebox vs. ambient conditions). Use cyclic voltammetry (CV) to compare redox potentials (e.g., Er³⁺/Er²⁺ couples).
  • Cross-reference with EPR spectroscopy to detect paramagnetic intermediates and confirm redox mechanisms .

Q. What statistical approaches validate reproducibility in synthesis yields and spectroscopic data?

Methodological Answer :

  • Apply ANOVA to compare batch-to-batch variability in yields. Use principal component analysis (PCA) on FTIR/NMR datasets to identify outlier spectra .

Comparative and Mechanistic Studies

Q. How do Erbium-Hhfac complexes compare to other lanthanide-Hhfac systems in catalytic or optical applications?

Methodological Answer :

  • Benchmark catalytic activity using model reactions (e.g., ester hydrolysis) under identical conditions. Compare quantum yields in PL studies with Eu³⁺/Tb³⁺ analogs .
  • Use XPS to correlate surface electronic states (e.g., Er 4d binding energy) with performance differences .

Q. What mechanistic insights explain pH-dependent ligand dissociation in aqueous environments?

Methodological Answer :

  • Conduct stopped-flow kinetics with pH-jump experiments. Monitor ligand release via fluorescence quenching of Hhfac or ICP-MS detection of free Er³⁺ .
  • Simulate protonation equilibria using ChemEQL software to predict stability constants .

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